molecular formula C12H7FN2S B13015547 4-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

4-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B13015547
M. Wt: 230.26 g/mol
InChI Key: ZDLWRVOKSPUKQT-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a fluorophenyl group, a thioxo group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-fluorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and sulfur to form the desired product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

    Catalyst: Ammonium acetate

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a valuable lead compound in drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity, while the thioxo group may participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
  • 4-(3-Chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
  • 4-(3-Methylphenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Uniqueness

4-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from its analogs.

Properties

Molecular Formula

C12H7FN2S

Molecular Weight

230.26 g/mol

IUPAC Name

4-(3-fluorophenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C12H7FN2S/c13-9-3-1-2-8(6-9)10-4-5-15-12(16)11(10)7-14/h1-6H,(H,15,16)

InChI Key

ZDLWRVOKSPUKQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C(=S)NC=C2)C#N

Origin of Product

United States

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